O-Phenyl phosphorothioate

Description

Historical Context and Significance in Phosphoryl Chemistry

The study of O-Phenyl phosphorothioate (B77711) and its analogs is deeply rooted in the fundamental exploration of phosphoryl transfer reactions, which are central to countless biological processes. Historically, O-phosphorothioate analogues of phosphate (B84403) monoesters, such as p-nitrophenyl phosphorothioate (pNPPT), have been instrumental as probes to understand the kinetic and stereochemical details of these transfer reactions. The substitution of a non-bridging oxygen atom with sulfur creates a unique chemical entity that allows researchers to dissect the intricate steps of reactions catalyzed by enzymes like alkaline phosphatase.

A key area of investigation has been the "thio effect," which describes the observed differences in reaction rates and mechanisms when a sulfur atom replaces an oxygen in a phosphate ester. For instance, the hydrolysis of the monoanion of p-nitrophenyl phosphorothioate is significantly faster than that of its phosphate counterpart, p-nitrophenyl phosphate (pNPP). nih.gov This acceleration is attributed to differences in the transition state of the reaction. nih.govfigshare.com

Comparative studies of the hydrolysis of pNPPT and pNPP have provided invaluable data on reaction thermodynamics, pH dependency, and solvent effects. nih.gov These investigations have revealed that while the ground-state energies of the phosphorothioate and phosphate esters are remarkably similar, their transition state energies differ significantly, which accounts for the observed rate differences. nih.gov The detailed kinetic and thermodynamic parameters derived from these studies have been crucial for building and refining models of phosphoryl transfer, a cornerstone of bio-organic chemistry.

Interactive Data Table 1: Comparative Hydrolysis Data of pNPPT vs. pNPP (Data sourced from studies on the hydrolysis of p-nitrophenyl phosphorothioate and p-nitrophenyl phosphate)

| Parameter | p-nitrophenyl phosphorothioate (pNPPT) | p-nitrophenyl phosphate (pNPP) | Reference |

|---|---|---|---|

| First pKa | 3.68 ± 0.08 | 4.96 | nih.gov |

| Second pKa | -0.10 ± 0.11 | +0.30 | nih.gov |

| ΔG‡ (dianion, kcal/mol) | 27.9 | 29.5 | nih.gov |

| ΔG‡ (monoanion, kcal/mol) | 22.2 | 26.8 | nih.gov |

| Rate Constant Ratio (monoanion hydrolysis, pNPPT/pNPP) | 1380 | 1 | nih.gov |

| Rate Constant Ratio (dianion hydrolysis, pNPPT/pNPP) | 12.6 | 1 | nih.gov |

Scope of Academic Inquiry into O-Phenyl Phosphorothioate Derivatives

The foundational knowledge gained from studying simple O-Phenyl phosphorothioates has catalyzed a broad wave of academic inquiry into a vast array of its derivatives. This research spans from the synthesis of novel compounds to their application in molecular biology, medicinal chemistry, and materials science.

A major focus has been the incorporation of phosphorothioate linkages into oligonucleotides. These phosphorothioate oligonucleotides (PS-ODNs) are isoelectronic with their natural phosphodiester counterparts but exhibit significantly increased resistance to degradation by nucleases. nih.govresearchgate.net This enhanced stability has made them a cornerstone of antisense technology, a strategy aimed at inhibiting gene expression by binding to specific mRNA sequences. nih.govgoogle.comfupress.net Research in this area explores the synthesis of chimeric oligonucleotides containing various combinations of phosphodiester, phosphorothioate, and other modified linkages to optimize properties like nuclease resistance, binding affinity, and the ability to recruit enzymes like RNase H, which is crucial for the antisense mechanism. nih.govresearchgate.netcalstate.edu

Beyond antisense applications, this compound derivatives are being investigated as enzyme inhibitors. For example, phosphorothioate esters of L-phenyl-lactic acid have been synthesized and evaluated as transition-state inhibitors for carboxypeptidase A. chemrxiv.org The introduction of the phosphorothioate moiety is a strategy to mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.

The synthesis of these diverse derivatives is an active area of research in itself. nih.gov Scientists have developed numerous methods for creating the P-S bond, utilizing a variety of phosphorus and sulfur reagents. nih.gov These synthetic strategies include solid-phase synthesis for oligonucleotides, often employing specialized sulfur-transfer reagents, and solution-phase methods for smaller molecules. researchgate.netmdpi.comresearchgate.net Recent advancements focus on developing more efficient, scalable, and environmentally friendly synthetic protocols, such as photocatalytic methods for sulfurization. chemrxiv.org The exploration of chiral phosphorothioates, where the phosphorus atom is a stereocenter, adds another layer of complexity and opportunity, particularly for developing stereospecific enzyme inhibitors and therapeutic agents.

Interactive Data Table 2: Research Applications of this compound Derivatives

| Derivative Class | Area of Academic Inquiry | Key Research Findings | Representative References |

|---|---|---|---|

| Phosphorothioate Oligonucleotides (PS-ODNs) | Antisense Therapeutics | Increased nuclease resistance; inhibit gene expression by targeting mRNA; can activate RNase H. nih.govnih.govresearchgate.net | nih.govgoogle.comfupress.net |

| Chimeric Oligonucleotides | Improved Antisense Agents | Combination of different backbone linkages (phosphodiester, phosphorothioate) to fine-tune properties like toxicity and efficacy. nih.govresearchgate.netcalstate.edu | nih.govresearchgate.net |

| Enzyme Inhibitors | Medicinal Chemistry | Derivatives designed as transition-state analogs to inhibit enzymes like carboxypeptidase A and intrinsic tenase. nih.govchemrxiv.org | nih.govchemrxiv.org |

| Nucleoside Phosphorothioates | Bio-organic Chemistry | Used as mechanistic probes for studying enzymes involved in nucleotide metabolism, such as nucleases. | nih.gov |

| Photocatalytically-Synthesized Derivatives | Green Chemistry / Synthesis | Development of mild and sustainable methods for creating phosphorothioate linkages using visible light and benign sulfur sources. chemrxiv.org | chemrxiv.org |

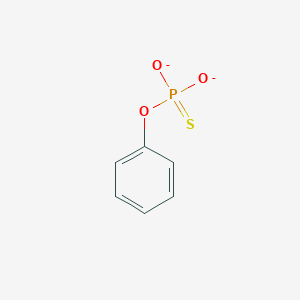

Structure

3D Structure

Properties

CAS No. |

21847-41-6 |

|---|---|

Molecular Formula |

C6H5O3PS-2 |

Molecular Weight |

188.14 g/mol |

IUPAC Name |

dioxido-phenoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C6H7O3PS/c7-10(8,11)9-6-4-2-1-3-5-6/h1-5H,(H2,7,8,11)/p-2 |

InChI Key |

LWJWGXUXSVJWBY-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)OP(=S)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for O Phenyl Phosphorothioates

Conventional Synthetic Approaches

Early methods for synthesizing O-phenyl phosphorothioate (B77711) analogs laid the groundwork for the more sophisticated strategies used today. These conventional approaches primarily involve esterification reactions and the use of phosphinates and phosphites as starting materials.

Esterification Reactions for O-Phenyl Phosphorothioate Analogs

Esterification reactions represent a fundamental approach to forming the P-O-aryl bond characteristic of O-phenyl phosphorothioates. These reactions typically involve the condensation of a phosphorus-containing acid or its derivative with a phenol (B47542). While foundational, these methods often lack stereocontrol, leading to mixtures of diastereomers when a chiral center is present at the phosphorus atom.

Preparation from Phosphinates and Phosphites

The synthesis of O-phenyl phosphorothioates can also be achieved starting from phosphinates and phosphites. The H-phosphonate method, for instance, allows for the creation of various internucleotide linkages, including phosphorothioates. nih.govnih.gov This method involves the coupling of H-phosphonate monomers, followed by a sulfurization step to introduce the thio-group. nih.gov Similarly, O-methyl-(H)-phosphinates can be used as monomers in H-phosphonate chemistry to generate O-methyl-(H)-phosphinate internucleotide linkages, which can then be sulfurized to yield the corresponding O-methylphosphonothioate linkages. mdpi.com

A robust solid-phase protocol has been developed that combines phosphoramidite (B1245037) and H-phosphonate chemistries to introduce phosphodiester/phosphorothioate and O-methylphosphonate/O-methylphosphonothioate internucleotide linkages at specific positions within an oligonucleotide strand. mdpi.com The P(III) triester bonds formed during phosphoramidite coupling are sulfurized after each step. mdpi.com

Advanced and Stereoselective Synthesis of this compound Linkages

The therapeutic potential of oligonucleotide-based drugs has spurred the development of advanced synthetic methods that offer greater control over the three-dimensional structure of the phosphorothioate linkage. This is crucial because the stereochemistry at the phosphorus center can significantly impact the biological activity and safety profile of the drug.

Solid-Phase Synthesis of Oligonucleotide Phosphorothioates

The solid-phase synthesis of oligonucleotides, a cornerstone of modern biotechnology, has been adapted for the production of phosphorothioate analogs. researchgate.netnih.gov The phosphoramidite method is the standard approach, involving a cycle of detritylation, coupling, sulfurization, and capping. researchgate.nettcichemicals.comsigmaaldrich.com

A key step in this process is sulfurization, where a sulfur-transfer reagent is used to convert the phosphite (B83602) triester intermediate into a phosphorothioate triester. researchgate.net Several efficient sulfur-transfer reagents have been identified, including 3-amino-1,2,4-dithiazole-5-thione (B1224285) (ADTT) and diethyldithiocarbonate disulfide (DDD), which are both cost-effective and compatible with automated solid-phase synthesis. researchgate.netnih.govtandfonline.com

Interestingly, it has been discovered that the byproducts of some common sulfurization reagents can also act as capping agents, reacting with uncoupled 5'-OH groups. nih.gov This has led to the development of a more efficient three-reaction cycle (detritylation, coupling, and sulfurization) that can produce phosphorothioate oligonucleotides with higher yields and comparable or even better purity than the conventional four-reaction process. nih.gov

Stereocontrolled Formation of P-Chiral Phosphorothioates

A significant challenge in the synthesis of phosphorothioate oligonucleotides is controlling the stereochemistry at the phosphorus atom, which becomes a chiral center upon sulfurization. nih.govnih.gov Traditional methods produce a mixture of diastereomers, which can have different biological properties. nih.gov This has driven the development of stereocontrolled synthetic methods. nih.govoup.comnih.govresearchgate.netnih.gov

One successful approach involves the use of diastereomerically pure 5'-O-DMT-nucleoside 3'-O-(2-thio-1,3,2-oxathia-phospholane) synthons. oup.comnih.govresearchgate.net These synthons undergo a stereospecific reaction with the 5'-hydroxyl group of a solid-support-bound nucleoside, allowing for the preparation of oligonucleotide phosphorothioates with a predetermined chirality at each P-chiral center. oup.comnih.govresearchgate.net The oxathiaphospholane (B1262164) method has been refined through the synthesis of monomers with substituted oxathiaphospholane rings, which are prepared by phosphitylating protected deoxyribonucleosides followed by sulfurization. umich.eduresearchgate.net

Another innovative strategy utilizes P(V)-based reagents, a departure from the traditional P(III)-based chemistry. nih.govthieme-connect.com These reagents, derived from readily available precursors like limonene, enable the programmable and diastereoselective incorporation of phosphorus-sulfur bonds. nih.govthieme-connect.com This method has been successfully applied to the synthesis of various nucleotidic architectures, including antisense oligonucleotides and cyclic dinucleotides, with high yields and complete stereocontrol. nih.govacs.org Chiral phosphoric acids have also been explored as catalysts to facilitate the stereoselective assembly of phosphorothioate compounds. yalescientific.org

More recently, a novel and practical tricyclic P(III) chiral auxiliary has been developed for the solid-supported synthesis of stereopure phosphorothioate-containing oligonucleotides. nih.gov

Metal-Catalyzed and Metal-Free Coupling Reactions for Phosphorothioate Formation

Both metal-catalyzed and metal-free coupling reactions have emerged as powerful tools for the formation of phosphorothioate linkages.

Metal-Catalyzed Reactions:

Copper-catalyzed multicomponent reactions have been developed for the synthesis of S-aryl phosphorothioates. researchgate.net These methods involve the reaction of diaryliodonium or arenediazonium salts with elemental sulfur and P(O)H compounds, allowing for the direct formation of both P-S and C-S bonds in a single step. researchgate.net While various copper catalysts can promote the reaction, copper(II) acetylacetonate (B107027) has been found to be particularly effective. researchgate.net Other transition metals like palladium have also been utilized in cross-coupling reactions. youtube.com

Metal-Free Reactions:

Significant progress has also been made in metal-free coupling reactions. acs.orgnih.gov A direct metal-free S-arylation of phosphorothioate diesters using diaryliodonium salts has been developed. acs.org This method is operationally simple and proceeds with complete retention of the stereogenic configuration at the phosphorus atom, providing a convenient route to P-chiral products. acs.org

Another metal-free approach involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina (B75360) under solvent-free microwave irradiation, which efficiently produces phosphorothioates. nih.gov Additionally, visible-light photocatalysis has been shown to generate phosphorothioates through a mild and general sulfurization of P(III) nucleotides using conventional thiosulfate (B1220275) as a benign sulfur source. chemrxiv.org This photocatalytic method is compatible with solid-phase oligonucleotide synthesis. chemrxiv.org

Table 1: Comparison of Synthetic Approaches for O-Phenyl Phosphorothioates

| Approach | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional Esterification | Condensation of a P-acid with a phenol. | Foundational, straightforward concept. | Often lacks stereocontrol, leading to diastereomeric mixtures. |

| H-Phosphonate/Phosphite Method | Coupling of H-phosphonate/phosphite monomers followed by sulfurization. | Versatile for creating various internucleotide linkages. nih.govnih.gov | Requires a separate sulfurization step. |

| Solid-Phase Synthesis (Phosphoramidite) | Automated, cyclic process on a solid support. sigmaaldrich.com | Highly efficient for long oligonucleotides, amenable to automation. researchgate.nettcichemicals.com | Requires specialized reagents and instrumentation. |

| Stereocontrolled Oxathiaphospholane Method | Uses diastereomerically pure synthons. oup.comnih.govresearchgate.net | Enables synthesis of stereopure P-chiral phosphorothioates. oup.comnih.govresearchgate.net | Synthesis of pure synthons can be complex. umich.eduresearchgate.net |

| P(V)-Based Reagent Method | Utilizes P(V) reagents for diastereoselective P-S bond formation. nih.govthieme-connect.com | High yields, excellent stereocontrol, scalable. nih.govthieme-connect.comacs.org | A newer approach, may require specialized reagents. nih.gov |

| Metal-Catalyzed Coupling | Employs transition metals like copper or palladium. researchgate.netyoutube.com | Can form P-S and C-S bonds in one pot. researchgate.net | Potential for metal contamination in the final product. |

| Metal-Free Coupling | Uses reagents like diaryliodonium salts or photocatalysis. acs.orgchemrxiv.org | Avoids metal contamination, often milder reaction conditions. acs.orgnih.govchemrxiv.org | Substrate scope may be more limited in some cases. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-amino-1,2,4-dithiazole-5-thione (ADTT) |

| Copper(II) acetylacetonate |

| Diethyldithiocarbonate disulfide (DDD) |

| O-methyl-(H)-phosphinate |

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative for the synthesis of organophosphorus compounds, including O-Phenyl phosphorothioates. These methods utilize electricity to drive oxidation and reduction reactions, often avoiding harsh reagents and reaction conditions. The formation of the P–S bond in phosphorothioates can be achieved through electrochemical means, providing a novel route to these valuable compounds.

One notable electrochemical approach involves the simultaneous C–H phosphorothiolation and a subsequent S- to C-phosphoryl migration. In a 2023 study by Liu et al., an electrochemical process for the synthesis of S-heteroaryl phosphorothioates was reported. This reaction was conducted in an undivided cell using a carbon plate as the anode and a platinum plate as the cathode at a constant current. The key to this transformation was the use of KBr as a mediator. While this specific example focuses on S-heteroaryl derivatives, the principles can be extended to the synthesis of O-Phenyl phosphorothioates through the appropriate selection of starting materials.

The general mechanism for such electrochemical syntheses involves the generation of reactive intermediates at the electrode surface. For instance, the oxidation of a P(O)H compound at the anode can generate a phosphorus-centered radical, which can then react with a suitable sulfur-containing species or an aromatic compound to form the desired phosphorothioate. Alternatively, the reduction of a disulfide precursor at the cathode can generate a thiolate anion, which can then undergo nucleophilic attack on a suitable phosphorus electrophile.

Recent advancements have also demonstrated the electrochemical generation of aryl radicals from stable

Reaction Mechanisms and Kinetics of O Phenyl Phosphorothioate Transformations

Hydrolysis and Solvolysis Mechanisms

The hydrolysis and solvolysis of O-phenyl phosphorothioates involve the cleavage of the P-O or P-S bond and are influenced by factors such as pH, the nature of the solvent, and the presence of catalysts.

The hydrolysis of O-aryl phosphorothioate (B77711) dianions has been a subject of detailed kinetic studies. For instance, the hydrolysis of the p-nitrophenyl phosphorothioate dianion is significantly accelerated in aqueous DMSO solutions compared to water. frontiersin.org The rate constant shows a curvilinear dependence on the percentage of DMSO, with an acceleration of over six orders of magnitude in 95% DMSO. frontiersin.org This acceleration is attributed to the desolvation of the dianion in the less polar DMSO-water mixture, which raises its ground state energy and thus lowers the activation energy barrier.

The activation parameters for the hydrolysis of p-nitrophenyl phosphorothioate dianion have been determined, with a ΔH‡ of 37.0 kcal mol⁻¹ and a ΔS‡ of +29 e.u. frontiersin.org This results in a ΔG‡ of 27.9 kcal mol⁻¹ at 39°C. frontiersin.org In comparison, the corresponding phosphate (B84403) monoester dianion has a ΔH‡ of 30.6 kcal mol⁻¹, ΔS‡ of +3.5 e.u., and ΔG‡ of 29.5 kcal mol⁻¹ at the same temperature. frontiersin.org The phosphorothioate hydrolyzes 12.6 times faster than its phosphate counterpart, demonstrating an "inverse thio effect" (kₒ/kₛ = 0.08). frontiersin.org

A key distinction in the hydrolysis mechanisms of phosphorothioates compared to their phosphate analogs is the potential for the formation of a thiometaphosphate intermediate. nih.gov While phosphate monoesters typically undergo concerted reactions without forming stable metaphosphate intermediates, the substitution of sulfur can stabilize the metaphosphate-like transition state or intermediate. nih.gov This stabilization is sufficient in some cases to allow for the formation of a discrete thiometaphosphate intermediate. nih.gov

The observation of a more favorable entropy of activation for the hydrolysis of p-nitrophenyl phosphorothioate compared to its phosphate analog (ΔΔS‡ = +3.5 e.u.) has been interpreted as evidence for a mechanism proceeding largely through a thiometaphosphate intermediate. frontiersin.org This is further supported by stereochemical studies. frontiersin.org

Metal ions can act as potent catalysts in the solvolysis of phosphorothioates. The La³⁺-catalyzed methanolysis of O,O-diethyl S-phenyl phosphorothioate has been studied as a function of [La³⁺] and pH in methanol. rsc.org The kinetics of this reaction are maximized at a pH of 9.1. rsc.org Detailed analysis suggests that the dominant catalytic species are dimeric lanthanum complexes, specifically La³⁺₂(⁻OCH₃)₂ and La³⁺₂(⁻OCH₃)₄. rsc.org

The catalytic effect is substantial, with a 2 mmol dm⁻³ solution of La(OTf)₃ providing a 9.3 x 10⁶-fold acceleration in the methanolysis of O,O-diethyl S-phenyl phosphorothioate relative to the background reaction with methoxide (B1231860) at pH 9.1. rsc.org The mechanism is proposed to involve a dual role for the metal ion, acting as both a Lewis acid to activate the substrate and as a deliverer of a metal-bound methoxide nucleophile. dtic.mil The exclusive product of this reaction is diethyl methyl phosphate. rsc.org

| Substrate | Catalyst System | Acceleration Factor |

| O,O-diethyl S-phenyl phosphorothioate | 2 mM La(OTf)₃ at pH 9.1 | 9.3 x 10⁶ |

This table summarizes the acceleration factor for the La³⁺-catalyzed methanolysis of O,O-diethyl S-phenyl phosphorothioate.

Phosphoryl Transfer and Nucleophilic Substitution Kinetics

The kinetics of phosphoryl transfer and nucleophilic substitution reactions of O-phenyl phosphorothioates provide valuable insights into the nature of the transition states and the factors that influence reactivity.

The "thio effect," which is the ratio of the rate constant for the reaction of a phosphate ester to that of its phosphorothioate analog (kₒ/kₛ), is a powerful tool for probing reaction mechanisms. nih.govnih.gov The magnitude of the thio effect can vary significantly depending on the specific reaction, the nature of the nucleophile, and the solvent. nih.gov

For instance, in the hydrolysis of (thio)phosphodichloridates, the thio effect for the water reaction is 1.6, while for the hydroxide (B78521) reaction, it is greater than 31. nih.gov This difference is attributed to the interplay between the charge of the nucleophile and the solvation of the transition state in an Sₙ2(P) mechanism. nih.gov Thio effects can range from as small as 0.1–0.3 for reactions of phosphate monoesters that proceed through more dissociative mechanisms, to as large as 10–160 for phosphotriesters that favor more associative pathways. nih.gov An inverse thio effect, where the phosphorothioate reacts faster than the phosphate, is observed in the hydrolysis of p-nitrophenyl phosphorothioate dianion (kₒ/kₛ = 0.08). frontiersin.org

Kinetic isotope effects (KIEs) and linear free energy relationships (LFERs) are fundamental tools for elucidating the transition state structures of chemical reactions. nih.govnih.gov KIEs measure the change in reaction rate upon isotopic substitution, providing information about bond breaking and formation in the rate-determining step. nih.gov LFERs, such as the Brønsted and Hammett equations, correlate reaction rates with equilibrium constants or substituent parameters, respectively, offering insights into the charge distribution in the transition state. nih.govseesaa.net

In the context of O-phenyl phosphorothioate transformations, LFER studies have been used to characterize the transition state. For example, a βlg value of -1.1 was determined for the alkaline phosphatase-catalyzed hydrolysis of a series of O-aryl phosphorothioates, indicating a transition state with significant dissociative character. frontiersin.org This is consistent with a loose transition state, which is also supported by KIE data for related phosphorothioate systems. nih.gov

The Hammett equation, which relates reaction rates to the electronic properties of substituents on the phenyl ring, can distinguish between different mechanistic pathways. nih.gov For example, a linear correlation with σ⁰ and σ⁻ constants, but with scattered points, and an excellent linear correlation with the Yukawa-Tsuno equation can indicate that leaving group departure is partially advanced in the rate-determining step of a concerted mechanism. nih.gov

| Mechanistic Probe | Application to Phosphorothioates | Key Finding |

| Kinetic Isotope Effects | Probing bond changes in the transition state | Consistent with loose transition states for monoesters. nih.gov |

| Linear Free Energy Relationships | Correlating rates with substituent effects | Indicates significant dissociative character in the transition state of enzymatic hydrolysis. frontiersin.org |

This table highlights the application of kinetic isotope effects and linear free energy relationships in studying this compound reactions.

Mechanistic Pathways of Phospho Group Transfers (Associative vs. Dissociative)

The transfer of a phosphoryl group is a fundamental reaction in organophosphorus chemistry. The mechanism of this transfer can be broadly categorized into two main pathways: associative and dissociative, representing a spectrum of possibilities for the transition state. libretexts.org

An associative mechanism , also known as an addition-elimination pathway, proceeds through a single, concerted S_N2-type transition state or involves a pentavalent phosphorane intermediate. nih.govyoutube.com In this pathway, the nucleophile attacks the phosphorus center, initiating bond formation before the bond to the leaving group is completely broken. researchgate.net This results in a trigonal bipyramidal geometry at the transition state. libretexts.org Reactions following this mechanism are typically characterized by a bimolecular association step, which is often evidenced by large, negative entropies of activation. researchgate.net

Conversely, a dissociative mechanism , or elimination-addition pathway, is a stepwise process. It begins with the cleavage of the bond between the phosphorus atom and the leaving group, which results in the formation of a highly reactive, transient trigonal planar metaphosphate intermediate. libretexts.orgresearchgate.net This electrophilic intermediate is subsequently attacked by the nucleophile to form the final product.

In practice, many phosphoryl transfer reactions exist on a continuum between these two idealized extremes. libretexts.org The precise nature of the transition state is influenced by the specific characteristics of the nucleophile, the electrophile (the phosphorus compound), the leaving group, and the reaction environment. libretexts.org In the context of forming phosphorothioates from phosphite (B83602) triesters, the initial step involves the nucleophilic attack of the phosphorus atom on an electrophilic sulfur atom from a sulfurizing agent. This formation of a phosphonium (B103445) intermediate is consistent with an associative pathway. researchgate.netrsc.org

Sulfurization Reaction Kinetics and Intermediates

The conversion of a phosphite triester to a phosphorothioate is a critical sulfurization step. Phenylacetyl disulfide (PADS) is a widely utilized sulfur-transfer reagent for this purpose, valued for its optimal combination of properties, though others like Beaucage reagent are also known. rsc.orgpolyorginc.com The efficiency and mechanism of sulfurization with PADS are highly dependent on the "aging" of the reagent solution, which leads to the formation of more potent sulfurizing species. rsc.orgresearchgate.net

Kinetics and Mechanism of Phenylacetyl Disulfide (PADS) Degradation

Freshly prepared solutions of PADS are effective sulfurizing agents, but its reactivity is significantly enhanced when the solution is "aged," typically for about 48 hours in the presence of a base like 3-picoline in acetonitrile. rsc.orghud.ac.uk An aged solution of PADS can be up to 13 times more reactive than a fresh one. researchgate.net This increased activity is due to the base-catalyzed degradation of PADS into more powerful sulfur-transfer agents. rsc.org

The degradation of PADS proceeds through an E1cB-type (Elimination Unimolecular conjugate Base) mechanism. rsc.orgresearchgate.net

Proton Abstraction: The reaction is initiated by the base abstracting an acidic α-proton from PADS, leading to the reversible formation of a carbanion. The existence of this step has been demonstrated through hydrogen-deuterium (H/D) exchange studies. rsc.orgresearchgate.net

Elimination: The resulting carbanion intermediate then eliminates an acyldisulfide anion, generating a ketene (B1206846) as a byproduct. rsc.orgresearchgate.net

The kinetics of this degradation process are first-order with respect to PADS. rsc.orgresearchgate.net The rate-limiting step is the formation of the disulfide anion from the carbanion. rsc.org Consequently, the strength of the base used as a catalyst influences the reaction rate; less basic substituted pyridines lead to a slower degradation of PADS. rsc.org

| Effect of Base Strength | Rate decreases with less basic pyridines | Demonstrates the direct involvement of the base in the rate-determining step. | rsc.org |

Role of Polysulfides as Sulfurizing Agents

The acyldisulfide anion generated during the degradation of PADS is a crucial intermediate that leads to the formation of the true, highly reactive sulfurizing species. rsc.org This anion nucleophilically attacks the sulfur atom of an unreacted PADS molecule. rsc.orgresearchgate.net This process initiates a cascade that results in the formation of a mixture of polysulfides . rsc.orghud.ac.uk

These polysulfides are the active sulfurizing agents responsible for the superior performance of "aged" PADS solutions, enabling sulfurization efficiencies of over 99.9%. researchgate.netacs.org The reaction kinetics using aged PADS (polysulfides) differ from those using fresh PADS. While both reactions are first-order in the phosphite and the sulfurizing agent, the aged PADS reaction becomes independent of the base concentration at higher levels. rsc.orghud.ac.uk

The difference in mechanism is also reflected in their Brönsted β values, which quantify the sensitivity of the reaction rate to the basicity of the catalyst. The sulfurization with fresh PADS has a Brönsted β of 0.43, whereas with aged PADS, it is significantly lower at 0.26, indicating a less charge-separated transition state. rsc.orgresearchgate.net The mechanism with fresh PADS involves the formation of a phosphonium intermediate whose breakdown via C-S bond fission is rate-limiting. rsc.org In contrast, the polysulfides in aged PADS form a comparable polysulfide phosphonium ion intermediate that offers a much more facile pathway for product formation through the cleavage of weaker S-S bonds. rsc.orghud.ac.uk

Table 2: Comparison of Sulfurization Kinetics with Fresh vs. Aged PADS

| Kinetic Parameter | "Fresh" PADS | "Aged" PADS (Polysulfides) | Mechanistic Implication | Citation(s) |

|---|---|---|---|---|

| Rate Dependency | First order in PADS, phosphite, and base | First order in polysulfide and phosphite; becomes independent of base at high concentrations | A different role or involvement of the base in the rate-limiting step for aged PADS. | rsc.org, hud.ac.uk |

| Brönsted β Value | 0.43 | 0.26 | The transition state for aged PADS is less sensitive to the catalyst's basicity, suggesting a different structure. | rsc.org, researchgate.net |

| Proposed Rate-Limiting Fission | C–S bond fission | S–S bond fission | The S-S bond is weaker, providing a more facile and faster reaction pathway for aged PADS. | rsc.org, hud.ac.uk |

| Sulfurization Efficiency | ~99.5-99.7% | >99.9% | Polysulfides are significantly more efficient sulfur-transfer agents. | researchgate.net, acs.org |

Computational Chemistry and Theoretical Modeling of O Phenyl Phosphorothioate Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental molecular and electronic features of O-Phenyl phosphorothioate (B77711). These calculations offer a quantitative description of the molecule's three-dimensional arrangement and the distribution of electrons, which are crucial determinants of its chemical behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For O-Phenyl phosphorothioate, methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p), are employed to calculate the equilibrium bond lengths, bond angles, and dihedral angles. ijcce.ac.ir

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The rotation around the P-O and C-O bonds gives rise to various conformers with different energies. Computational studies can identify the most stable conformers and the energy barriers between them, providing insights into the molecule's flexibility and the populations of different conformations at a given temperature. mdpi.com For instance, studies on related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid have shown that multiple stable conformers can exist, stabilized by intramolecular hydrogen bonds. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G++(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | P=S | 1.958 |

| P-O (ester) | 1.625 | |

| P-O (methoxy) | 1.610 | |

| C-O (phenyl) | 1.402 | |

| C-C (phenyl avg.) | 1.395 | |

| C-H (phenyl avg.) | 1.084 | |

| **Bond Angles (°) ** | O=P-O (ester) | 115.2 |

| O=P-O (methoxy) | 118.9 | |

| P-O-C (phenyl) | 122.5 | |

| O-C-C (phenyl) | 119.8 | |

| Dihedral Angles (°) | C-O-P-S | 178.5 |

| O-P-O-C | -75.4 |

Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.com The MEP map is generated by calculating the electrostatic potential at a particular electron density surface.

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. Green and yellow regions denote areas with a potential close to zero. youtube.com

For this compound, the MEP surface would be expected to show a significant negative potential around the sulfur and the non-ester oxygen atoms due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. The phosphorus atom, being bonded to three electronegative oxygen atoms and a sulfur atom, would exhibit a positive potential, marking it as the primary site for nucleophilic attack. The phenyl ring would display a more neutral potential, with slight variations due to the electron-withdrawing nature of the phosphorothioate group.

Theoretical Prediction of Reactivity and Stability Parameters

Theoretical calculations can provide quantitative measures of a molecule's reactivity and kinetic stability. These parameters are derived from the electronic structure and are crucial for understanding and predicting chemical reactions.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. For aromatic compounds containing heteroatoms, the HOMO is often distributed over the phenyl ring and the heteroatoms, while the LUMO is typically located on the aromatic ring and any electron-withdrawing groups. Theoretical calculations on similar molecules suggest that the HOMO-LUMO gap for this compound would be in the range of 4-5 eV, indicating a relatively stable molecule. researchgate.netnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Aryl Phosphorothioate

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.98 |

| Global Hardness (η) | 2.44 |

| Chemical Potential (μ) | -4.42 |

| Electrophilicity Index (ω) | 4.01 |

Note: This data is representative for a generic aryl phosphorothioate and is intended to be illustrative. The values were derived from general trends observed in computational studies of similar molecules. irjweb.comresearchgate.netyoutube.com

Charge Distribution and Bond Character Analysis

The distribution of electron density within a molecule can be quantified using various population analysis methods, such as Mulliken population analysis. researchgate.net This analysis assigns partial charges to each atom, providing insight into the molecule's polarity and the nature of its chemical bonds.

In this compound, the phosphorus atom is expected to carry a significant positive charge due to its bonding with highly electronegative oxygen and sulfur atoms. The oxygen and sulfur atoms will, in turn, bear negative charges. The carbon atoms of the phenyl ring will have smaller, alternating charges, characteristic of an aromatic system substituted with an electron-withdrawing group.

A review of physical data on nucleoside phosphorothioates suggests that in the anionic form, the negative charge is primarily localized on the sulfur atom, and the P-S bond has more single-bond character, while the P-O bond order is greater than one. nih.gov

Table 3: Calculated Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Charge (e) |

| P | +1.25 |

| S | -0.75 |

| O (ester) | -0.68 |

| O (methoxy) | -0.65 |

| C (phenyl, attached to O) | +0.45 |

| C (phenyl, ortho) | -0.15 |

| C (phenyl, meta) | +0.05 |

| C (phenyl, para) | -0.10 |

Note: The values in this table are illustrative and based on general principles of charge distribution in similar organophosphorus compounds as determined by DFT calculations. researchgate.netresearchgate.net

Mechanistic Elucidation via Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating reaction mechanisms, allowing for the determination of transition state structures and the calculation of activation energies. mdpi.comnih.gov The hydrolysis of phosphorothioate esters is a reaction of significant interest, and DFT studies can provide a detailed picture of the reaction pathway.

The hydrolysis of p-nitrophenyl phosphorothioate has been shown to proceed through a dissociative mechanism involving a free thiometaphosphate intermediate. frontiersin.org The reaction is initiated by the departure of the phenoxide leaving group, followed by the attack of a water molecule or hydroxide (B78521) ion on the highly reactive thiometaphosphate. The activation parameters for the hydrolysis of p-nitrophenyl phosphorothioate dianion have been measured, with a ΔG‡ of 27.9 kcal/mol at 39°C. frontiersin.org

For this compound, a similar dissociative mechanism is plausible, particularly under neutral or basic conditions. DFT calculations could be employed to model the potential energy surface of the hydrolysis reaction, identifying the key intermediates and transition states. Such a study would involve optimizing the geometries of the reactant, intermediate, transition state, and product, and calculating their relative energies to determine the reaction's thermodynamic and kinetic feasibility.

S-Arylation Reaction Pathways and Selectivity

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of S-arylation reactions of this compound and its derivatives. These theoretical models help to explain the high selectivity observed in these reactions.

A key reaction explored is the metal-free S-arylation of O,O-disubstituted phosphorothioate diesters using diaryliodonium salts. Computational analysis reveals that the reaction proceeds through a mechanism involving either a three- or five-membered cyclic transition state. acs.org The calculations consistently show that the transition states leading to S-arylation (TS1-S and TS2-S) are energetically more favorable than those leading to O-arylation (TS1-O and TS2-O). acs.org This energy difference explains the experimentally observed exclusive S-arylation. acs.org

Interestingly, the five-membered cyclic transition states are generally preferred over the three-membered ones due to reduced ring strain. acs.org This pathway is unique to phosphorothioates, arising from the 1,3-arrangement of the two nucleophilic sites (S and O). acs.org Furthermore, these computational models predict that the S-arylation of P-chiral phosphorothioates occurs with retention of configuration at the phosphorus center, a finding that aligns with experimental observations. acs.orgacs.org

The scope of this reaction is broad, encompassing both O,O-diaryl and O,O-dialkyl phosphorothioates. acs.org However, sterically hindered substrates, such as O,O-di-tert-butyl phosphorothioate, are found to be unreactive. acs.org The reaction's applicability extends to complex molecules, including TADDOL- and BINOL-derived phosphorothioates and dinucleoside phosphorothioates, demonstrating its potential for late-stage functionalization in synthetic chemistry. acs.org

The following table summarizes the calculated energetic preference for S-arylation over O-arylation in the reaction of a phosphorothioate diester with a diaryliodonium salt.

| Transition State | Pathway | Relative Energy (kcal/mol) |

| TS1-S | S-Arylation (3-membered ring) | Lower |

| TS2-S | S-Arylation (5-membered ring) | Lowest |

| TS1-O | O-Arylation (3-membered ring) | Higher |

| TS2-O | O-Arylation (5-membered ring) | Highest |

This table illustrates the energetic favorability of the S-arylation pathways as determined by computational modeling.

Transition State Analysis for Phosphoryl Transfer

The nature of the transition state in phosphoryl transfer reactions involving O-aryl phosphorothioates is a topic of significant interest, with computational and experimental studies providing valuable insights. These reactions can proceed through different mechanistic pathways, including concerted (SN2-like), dissociative (SN1-like), and associative mechanisms. nih.govsquarespace.com

For the hydrolysis of O-aryl phosphorothioates, linear free energy relationships (LFERs) have been used to probe the character of the transition state. nih.gov Studies comparing the enzymatic and non-enzymatic hydrolysis of a series of aryl phosphorothioates have revealed large negative βleaving group values. nih.gov For the non-enzymatic reaction, βleaving group is approximately -1.1, and for the enzymatic reaction catalyzed by alkaline phosphatase, it is around -0.8. nih.gov These significant negative values suggest a substantial build-up of negative charge on the leaving group in the transition state, indicating a dissociative or "loose" transition state with considerable P-O bond cleavage. nih.govnih.gov

Computational studies on the alkaline hydrolysis of related organophosphorus compounds, such as parathion (B1678463) (O,O-diethyl O-4-nitrophenyl phosphorothioate), support a mechanism involving the formation of a pentacoordinate intermediate. researchgate.net The calculated activation energies for these reactions are in good agreement with experimental data. researchgate.net

The transition state for phosphoryl transfer can be visualized on a More O'Ferrall-Jencks diagram, which plots the degree of bond formation against the degree of bond fission. squarespace.com The position on this diagram indicates whether the transition state is more associative (tight) or dissociative (loose). The experimental evidence for O-aryl phosphorothioates points towards a transition state with significant dissociative character. nih.gov

The table below presents a comparison of the βleaving group values for the hydrolysis of aryl phosphorothioates, highlighting the dissociative nature of the transition state in both enzymatic and non-enzymatic reactions.

| Reaction | Catalyst | βleaving group | Transition State Character |

| Hydrolysis of aryl phosphorothioates | None (non-enzymatic) | -1.1 | Highly Dissociative |

| Hydrolysis of aryl phosphorothioates | Alkaline Phosphatase | -0.8 | Dissociative |

This table summarizes the linear free energy relationship data that provides evidence for the dissociative character of the transition state in phosphoryl transfer from O-aryl phosphorothioates.

Solvent and Solvation Effects on Reaction Mechanisms

The solvent environment plays a crucial role in the reactivity and mechanism of reactions involving this compound and its analogs. nih.govdntb.gov.ua Computational and experimental studies have demonstrated that changes in solvent polarity can significantly impact the rates and even the mechanistic pathways of phosphoryl transfer reactions. nih.govnih.gov

For the hydrolysis of p-nitrophenyl phosphorothioate, the effect of adding aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) to water has been investigated. nih.gov In the case of the dianion of p-nitrophenyl phosphorothioate, the rate of hydrolysis increases dramatically—by up to 107-fold—as the DMSO content is increased to 95%. acs.org This rate acceleration is attributed to a decrease in the enthalpy of activation, likely due to the disruption of stabilizing hydrogen bonds between the dianionic reactant and the aqueous solvent. acs.org

In contrast, the hydrolysis rate of the monoanion of p-nitrophenyl phosphorothioate shows a much less pronounced dependence on the DMSO concentration. nih.govacs.org The enthalpic barrier is lowered in high DMSO concentrations, but this is counteracted by an unfavorable increase in the entropic barrier. acs.org This difference in solvent effects on the monoanion and dianion hydrolysis highlights the sensitivity of the reaction to the charge state of the reactant and the nature of its solvation shell.

The switch from a concerted mechanism for the oxygen analog (p-nitrophenyl phosphate) to a more dissociative mechanism for the phosphorothioate is also influenced by solvation. nih.gov The weaker hydrogen bonding ability of the sulfur atom compared to oxygen contributes to a lower activation energy for the hydrolysis of the phosphorothioate dianion, favoring a dissociative pathway. acs.org

The following table summarizes the effect of increasing DMSO concentration on the hydrolysis of p-nitrophenyl phosphorothioate species.

| Reactant Species | Effect of Increasing DMSO | Primary Energetic Factor |

| Dianion | Large rate increase (up to 107-fold) | Lowered enthalpy of activation |

| Monoanion | Minimal rate change | Offsetting changes in enthalpy and entropy |

This table illustrates the differential impact of solvent changes on the hydrolysis rates of the monoanionic and dianionic forms of a model O-aryl phosphorothioate.

Enzymatic Interactions and Mechanistic Biological Studies of O Phenyl Phosphorothioates

Cholinesterase Inhibition Mechanisms

Organophosphorus compounds, including O-Phenyl phosphorothioates, are recognized for their potent inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov This inhibition is a primary mechanism of their toxicity and has been extensively studied. mdpi.com The interaction involves the formation of a stable, covalent bond with the enzyme, leading to its inactivation.

The principal mechanism by which organophosphorothioates inhibit cholinesterases is through irreversible phosphorylation of a serine residue within the enzyme's active site. nih.govmdpi.com This process results in the formation of a stable covalent adduct, rendering the enzyme incapable of hydrolyzing its natural substrate, acetylcholine. nih.gov The inhibition is considered practically irreversible in many cases. nih.gov

The reaction proceeds as follows:

The organophosphorothioate compound initially binds to the active site of the cholinesterase.

A nucleophilic attack by the hydroxyl group of the active site serine on the phosphorus atom of the inhibitor occurs.

This leads to the displacement of the leaving group (in this case, the phenoxy group) and the formation of a phosphorylated enzyme.

This covalent modification effectively blocks the enzyme's function. While reactivation of the inhibited enzyme is possible with certain oximes like pralidoxime, the recovery can be modest and depends on the specific organophosphate and the potential for "aging" of the enzyme-inhibitor complex, a process that makes the adduct even more resistant to reactivation. nih.gov For instance, a modest recovery of human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (eqBChE) has been observed after inhibition by S-O,S-diethylphenylphosphonothioate (S-DEPP) upon treatment with pralidoxime, indicating that a portion of the enzyme-phosphonate adduct does not undergo aging. nih.gov

The potency of cholinesterase inhibition by O-Phenyl phosphorothioates is significantly influenced by their chemical structure. Key structural features that determine the inhibitory activity include the nature of the substituents on the phenyl ring and the stereochemistry at the phosphorus center.

Studies on related compounds have provided insights into these relationships. For example, in a series of diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates, the inhibitory activity against both AChE and BChE was found to be in the micromolar range. nih.gov The specific substitutions on the salicylanilide (B1680751) moiety influence the potency.

Stereospecificity is another critical factor. The chiral nature of the phosphorus atom in many organophosphorothioates leads to stereoisomers (R and S enantiomers) with different inhibitory activities. For O,S-diethylphenylphosphonothioate (DEPP), the S-enantiomer is a more potent inhibitor of human AChE and equine BChE than the R-enantiomer, with IC50 values in the low micromolar range. nih.gov The stereospecificity (S/R ratio) for DEPP towards these enzymes is moderate compared to other organophosphate-cholinesterase interactions. nih.gov

The following table summarizes the inhibitory activity of S-DEPP against different cholinesterases.

Table 1: Inhibitory Activity of S-DEPP against Cholinesterases

| Enzyme | KI (µM) | k2 (min⁻¹) |

|---|---|---|

| Human Acetylcholinesterase (hAChE) | ~8 | ~0.10 |

| Equine Butyrylcholinesterase (eqBChE) | ~8 | ~0.10 |

Data sourced from a study on the inhibition kinetics of DEPP. nih.gov

These findings highlight that both electronic effects of substituents on the phenyl ring and the spatial arrangement of atoms around the phosphorus center are crucial determinants of the inhibitory potency of phenyl phosphorothioates against cholinesterases.

Oligonucleotide-Enzyme Recognition and Processing

The phosphorothioate (B77711) modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone of an oligonucleotide is replaced by a sulfur atom, is a cornerstone of therapeutic oligonucleotide development. This modification significantly alters the interaction of oligonucleotides with various enzymes.

A primary advantage of phosphorothioate (PS) modification in oligonucleotides is the enhanced resistance to degradation by nucleases. nih.gov Unmodified DNA and RNA oligonucleotides are rapidly broken down by endo- and exonucleases present in serum and within cells. nih.gov The substitution of a sulfur atom for a non-bridging oxygen in the phosphodiester linkage renders the internucleotide bond more resistant to nuclease cleavage. nih.gov

The mechanism of this resistance is attributed to several factors:

Altered Charge and Sterics: The sulfur atom is larger and less electronegative than oxygen, which can interfere with the binding and catalytic activity of nucleases that recognize the phosphodiester backbone.

Stereochemistry: The synthesis of PS oligonucleotides results in a mixture of diastereomers (Rp and Sp) at each phosphorus center. This stereochemical heterogeneity can further hinder recognition by stereospecific nucleases. nih.gov

To effectively protect against exonuclease degradation, it is often recommended to introduce at least three PS bonds at both the 5' and 3' ends of the oligonucleotide. nih.gov Full PS modification throughout the oligonucleotide can provide protection against endonucleases as well. nih.gov

RNase H is an endonuclease that specifically cleaves the RNA strand of a DNA-RNA hybrid duplex, a mechanism harnessed by antisense oligonucleotides (ASOs) to degrade target mRNA. nih.gov The phosphorothioate modification is compatible with RNase H activity. nih.gov However, the extent of this activity can be influenced by the modification.

While fully phosphorothioate-modified ASOs can support RNase H activity, the cleavage rate can be lower compared to unmodified DNA-RNA hybrids. nih.gov "Gapmer" ASO designs are often employed to optimize RNase H-mediated cleavage. These consist of a central "gap" of deoxynucleotides (which supports RNase H activity) flanked by "wings" of modified nucleotides (such as those with 2'-O-methoxyethyl modifications) that enhance binding affinity and nuclease resistance. nih.govnih.gov

Binding of PS-ASOs can also induce conformational changes in RNase H1, which may alter its interactions with other proteins.

The stereochemistry at the chiral phosphorus center of a phosphorothioate linkage has a profound impact on enzymatic recognition and processing. The two diastereomers, designated Rp and Sp, are often treated differently by enzymes.

Nuclease Digestion: There is stereoselectivity in nuclease digestion of PS oligonucleotides. For instance, spleen phosphodiesterase has been shown to hydrolyze the Sp-diastereomer of d[ApAp(S)ApA] at a much slower rate than the unmodified equivalent, while the Rp-diastereomer was resistant to its action. Conversely, snake venom phosphodiesterase can selectively hydrolyze the Rp-isomers of phosphorothioate linkages. The Sp configuration at the 3' end of an oligonucleotide is noted to enhance resistance to 3' exonucleases, which preferentially recognize the Rp configuration. nih.gov

RNase H Cleavage: The efficiency of RNase H-mediated cleavage is also highly dependent on the stereochemistry of the PS linkages. Studies have demonstrated that at least a single Rp-PS group is necessary for efficient RNase H-mediated cleavage of a DNA-RNA heteroduplex. nih.gov This Rp-PS group needs to be correctly positioned within the phosphate-binding pocket of RNase H. nih.gov The stereochemical status of adjacent PS groups can also influence cleavage efficiency. nih.gov This stereochemical preference can be utilized to direct RNase H cleavage to specific bonds within the target RNA. nih.gov

The differential enzymatic processing of Rp and Sp isomers underscores the importance of controlling the stereochemistry of phosphorothioate oligonucleotides for therapeutic applications.

Table 2: Differential Properties of Rp and Sp Phosphorothioate Isomers

| Property | Rp Isomer | Sp Isomer |

|---|---|---|

| RNase H Cleavage | Generally required for efficient cleavage. nih.gov | Less favorable for RNase H activity. nih.gov |

| Nuclease Resistance | Can be susceptible to certain nucleases (e.g., snake venom phosphodiesterase). | Generally more resistant to certain nucleases (e.g., spleen phosphodiesterase). |

This table provides a generalized summary, and specific enzyme-substrate interactions may vary.

Probing Enzymatic Phosphoryl Transfer Mechanisms

The substitution of a non-bridging oxygen atom with sulfur in a phosphate ester to create a phosphorothioate analog serves as a powerful tool in enzymology. This subtle atomic change introduces perturbations that can provide deep insights into the mechanisms of phosphoryl transfer reactions, which are fundamental to countless biological processes. nih.gov

Application of O-Phosphorothioate Analogs in Enzymology (e.g., Alkaline Phosphatase)

This characteristic makes O-aryl phosphorothioates invaluable for probing the transition state of the chemical reaction itself. By systematically varying the aryl leaving group and measuring the corresponding reaction rates, researchers can construct linear free energy relationships (LFERs). nih.govnih.gov These relationships correlate the reaction rate with the intrinsic reactivity of the substrate, providing a window into the charge distribution and bond-breaking/formation at the transition state. nih.gov The wide substrate specificity and shallow binding groove of alkaline phosphatase make it a suitable candidate for such studies, although care must be taken as some substrates may deviate from the expected linear relationship. nih.gov

The use of phosphorothioate analogs extends beyond determining the rate-limiting step. Thio-substitution can also be used to:

Probe Metal Ion Interactions: In metalloenzymes, replacing a coordinating oxygen with a "softer" sulfur atom can alter the metal ion's affinity. "Metal ion rescue" experiments, where the loss of activity due to thio-substitution is restored by introducing more thiophilic metal ions, can identify which positions interact with the enzyme's metal cofactors. nih.gov

Investigate Stereochemistry: When a sulfur atom replaces a non-bridging oxygen at a prochiral phosphorus center, it creates a chiral center. Analyzing the differential enzymatic processing of the resulting Rp and Sp stereoisomers provides information about the specific geometry of the active site and its interactions with the substrate. nih.gov

| Application | Description | Enzyme Example | Key Finding |

| Rate-Limiting Step Determination | Comparing the kinetics of phosphate and phosphorothioate substrates helps identify whether the chemical cleavage or a physical step (like product release) is slower. | Alkaline Phosphatase | For O-aryl phosphorothioates, the chemical step is rate-limiting, allowing for direct study of the catalytic mechanism. nih.gov |

| Transition State Analysis | Using a series of analogs with different leaving groups (Linear Free Energy Relationships) to probe the nature of the transition state. | Alkaline Phosphatase | Reveals the degree of bond cleavage to the leaving group in the transition state. nih.gov |

| Metal Ion Interaction Probes | "Thio-substitution" can weaken metal coordination, which can be rescued by thiophilic metal ions to identify metal-binding sites. | Various Metalloenzymes | Helps map the active site and the role of metal cofactors in catalysis. nih.gov |

| Stereochemical Probes | Enzymes often show a preference for one stereoisomer (Rp or Sp) of a phosphorothioate, revealing details about the active site's three-dimensional structure. | Various Kinases and Phosphatases | Provides insights into the precise positioning of the substrate for catalysis. nih.gov |

Analysis of Thio Effects and Transition States in Enzyme Catalysis

The "thio effect" refers to the change in reaction rate observed when a non-bridging oxygen atom of a phosphate ester is substituted with a sulfur atom. This substitution perturbs the electronic properties, pKa values, and bond lengths of the phosphoryl group. nih.gov In non-enzymatic reactions, these analogs are used to help characterize the transition state, which can range from dissociative (SN1-like, with extensive bond breaking to the leaving group) to associative (SN2-like, with significant bond formation to the incoming nucleophile). nih.govnih.gov

There has been considerable speculation that enzymes might alter the nature of the phosphoryl transfer transition state from the dissociative character often seen in solution to a more associative one within the constrained environment of the active site. nih.gov O-Aryl phosphorothioates are instrumental in testing this hypothesis. By determining the Brønsted coefficient β-leaving group (βlg), which measures the sensitivity of the reaction rate to the pKa of the leaving group, one can infer the extent of P-O bond cleavage in the transition state. nih.gov

For the non-enzymatic hydrolysis of O-aryl phosphorothioates, the βlg is approximately -1.1, indicating a large degree of negative charge development on the leaving group oxygen and thus a highly dissociative, metaphosphate-like transition state. nih.gov In the case of alkaline phosphatase-catalyzed hydrolysis of these same substrates, the βlg was found to be -0.8. nih.gov While this value is slightly less negative than the non-enzymatic reaction, it is still large and suggests that the enzymatic transition state retains significant dissociative character. nih.govstanford.edu This finding implies that alkaline phosphatase can achieve its remarkable catalytic acceleration without fundamentally changing the transition state to a purely associative one. nih.gov

However, interpreting thio effects in enzymatic systems requires caution. An enzyme might exhibit sensitivity to the structural differences between phosphate and phosphorothioate that are unrelated to their intrinsic chemical reactivity, potentially confounding the analysis of the transition state. stanford.edu

Microbial Enzymatic Degradation Mechanisms

Microorganisms play a critical role in the environmental fate of organophosphorus compounds, including O-phenyl phosphorothioates. oup.com The primary and most significant pathway for the detoxification of these compounds is enzymatic hydrolysis. oup.comoup.com

Hydrolysis of P-O-Alkyl and P-O-Aryl Bonds

The microbial degradation of organophosphorus compounds is initiated by enzymes that catalyze the cleavage of phosphoester bonds. oup.comnih.gov For compounds like O-phenyl phosphorothioate, the key step is the hydrolysis of the P-O-Aryl bond. oup.comoup.com This cleavage breaks the molecule into less toxic, more water-soluble fragments that can then be further metabolized by the microorganism. nih.govresearchgate.net Some bacteria can utilize the hydrolysis products as a source of carbon, phosphorus, or energy, a process known as biomineralization. oup.comnih.gov In other cases, the degradation occurs via co-metabolism, where the microbe degrades the organophosphate while feeding on another primary substrate. oup.com

Role of Organophosphate Hydrolases and Plasmid-Encoded Degradation

A specific class of enzymes, known as organophosphate hydrolases (OPH) or phosphotriesterases (PTEs), is responsible for this initial hydrolytic attack. oup.comoup.com These enzymes can hydrolyze a wide range of organophosphorus substrates, including those with P-O, P-S, P-F, and P-CN bonds. mdpi.comresearchgate.net

A remarkable feature of microbial organophosphate degradation is that the genes encoding these powerful enzymes, most notably the opd (organophosphate-degrading) gene, are often located on mobile genetic elements called plasmids. oup.comnih.gov The first microorganisms identified with this capability were from the genera Flavobacterium and Pseudomonas (now reclassified as Brevundimonas), which were found to carry large plasmids containing identical opd genes. nih.govbiotechrep.ir

The presence of these genes on plasmids allows for horizontal gene transfer, enabling the rapid dissemination of degradation capabilities among different bacterial species and genera in a contaminated environment. oup.com This explains why bacteria with the ability to degrade synthetic organophosphates have been isolated from geographically diverse locations. oup.com Enzymes like OPH and OpdA are metalloenzymes, often containing a binuclear metal center (e.g., Zn²⁺, Co²⁺, or a Fe-Zn center) that is crucial for their catalytic activity. mdpi.comnih.gov

| Enzyme Family | Gene | Bond Cleaved | Common Location | Example Microorganism |

| Organophosphate Hydrolase (OPH) / Phosphotriesterase (PTE) | opd | P-O-Aryl, P-S | Plasmid | Brevundimonas diminuta, Flavobacterium sp. |

| Organophosphate Degrading Enzyme A (OpdA) | opdA | P-O-Aryl, P-S | Plasmid | Agrobacterium radiobacter |

Analytical Characterization Techniques for O Phenyl Phosphorothioates

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the separation of O-Phenyl phosphorothioates from complex mixtures, including reaction byproducts and degradation products. The choice of method often depends on the specific properties of the analyte and the matrix in which it is present.

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is a powerful technique for the analysis of ionic and highly polar compounds like phosphorothioates. scispace.com This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention on a nonpolar stationary phase. scispace.com

Key parameters influencing the separation in IP-RPLC include the nature and concentration of the ion-pairing agent, the type of counterion, the composition of the mobile phase, and the column temperature. nih.govresearchgate.net The selection of alkylamines as ion-pairing reagents and the choice between counterions like acetate (B1210297) and hexafluoroisopropanol significantly impact the retention and selectivity of the separation. nih.gov For instance, a stronger adsorption of charged alkylamines on octadecyl- and phenyl-based stationary phases leads to greater retention of oligonucleotides. nih.gov Increasing the hydrophobicity of the alkylamine can diminish diastereomeric selectivity, resulting in narrower peaks for phosphorothioate (B77711) oligonucleotides and improved separation of closely related impurities. nih.gov Furthermore, elevated column temperatures can suppress diastereomeric resolution, which can be advantageous for improving the separation of n and n-x mers. nih.govresearchgate.net

Table 1: Exemplary IP-RPLC Methods for Phosphorothioate Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | XBridge C18, 3.5 µm, 2.1 × 150 mm nih.gov | Kromasil C4, C8, C18, or Phenyl, 2.5 µm, 150 x 3.0 mm scispace.com |

| Mobile Phase A | 10% acetonitrile, 5 mM tributylamine (B1682462) (TBuAA), 1 µM EDTA in water nih.gov | Acetonitrile/Water with various alkylamines (e.g., triethylamine, hexylamine) and counterions (acetate or hexafluoroisopropanol) nih.gov |

| Mobile Phase B | 80% acetonitrile, 5 mM TBuAA, 1 µM EDTA in water nih.gov | Not specified |

| Gradient | 60% to 90% B in 30 min nih.gov | Not specified |

| Flow Rate | 0.25 mL/min nih.gov | Not specified |

| Temperature | 50 °C nih.gov | Varied from 20°C to 90°C researchgate.net |

This table provides a generalized overview based on published research and is for illustrative purposes only. Actual conditions may vary depending on the specific application.

Anion Exchange Chromatography (AEX)

Anion Exchange Chromatography (AEX) is a well-established technique for the purification and analysis of negatively charged molecules like phosphorothioates. sigmaaldrich.comchromatographytoday.com This method separates molecules based on their net negative charge, which interacts with a positively charged stationary phase. sigmaaldrich.com The phosphorothioate modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, imparts distinct physicochemical properties that influence their separation by AEX. sigmaaldrich.com

Phosphorothioate oligonucleotides are generally more acidic and more hydrophobic than their phosphodiester counterparts, leading to stronger retention on AEX columns. sigmaaldrich.com Consequently, higher salt concentrations are often required for their elution. sigmaaldrich.com AEX is particularly effective in separating oligonucleotides based on their length and in distinguishing them from their unmodified phosphodiester counterparts. sigmaaldrich.comchromatographytoday.com The technique can also be used to assess the presence of impurities such as those with additional or missing nucleotides. sigmaaldrich.com

Table 2: Typical AEX Conditions for Phosphorothioate Oligonucleotide Analysis

| Parameter | Condition |

| Column | TSKgel® DNA-NPR sigmaaldrich.com or BioPro IEX SmartSep chromatographytoday.com |

| Mobile Phase A | Buffer with low salt concentration (e.g., 20 mM Tris-HCl) sigmaaldrich.com |

| Mobile Phase B | Buffer with high salt concentration (e.g., 2 M Sodium Chloride) sigmaaldrich.com |

| Gradient | Linear gradient from low to high salt concentration |

| Temperature | Can be elevated (e.g., 60°C) to improve peak shape and resolution chromatographytoday.com |

This table provides a generalized overview based on published research and is for illustrative purposes only. Actual conditions may vary depending on the specific application.

Mixed-Mode and Hybrid Chromatography Approaches

Mixed-mode and hybrid chromatography approaches combine multiple separation mechanisms, such as ion-exchange and reversed-phase or hydrophilic interaction, to achieve unique selectivities that are not attainable with single-mode chromatography. chemrxiv.org These methods are particularly useful for resolving complex mixtures of phosphorothioate-related impurities. chemrxiv.org

One such approach is ion-pairing hydrophilic interaction chromatography (IP-HILIC), which has shown promise for the impurity profiling of therapeutic phosphorothioate oligonucleotides. chemrxiv.org By adding an ion-pairing reagent to the HILIC mobile phase, a unique separation selectivity can be achieved, enabling the resolution of impurities that are difficult to separate by conventional IP-RPLC or AEX methods. chemrxiv.org The performance of IP-HILIC is influenced by factors such as the hydrophobicity of the ion-pairing reagent, the pH of the eluent, and the column temperature. chemrxiv.org Hybrid oligonucleotides, which contain segments of both 2'-O-methyloligoribonucleotide phosphorothioates and oligodeoxynucleotide phosphorothioates, have also been analyzed using chromatographic methods to study their stability and metabolism. nih.gov

Capillary Electrophoresis (CE) and Capillary Gel Electrophoresis (CGE)

Capillary Electrophoresis (CE) and its variant, Capillary Gel Electrophoresis (CGE), are high-resolution separation techniques that are well-suited for the analysis of charged molecules like phosphorothioates. nih.govfrontiersin.orggoogle.com These methods separate analytes based on their electrophoretic mobility in a narrow capillary filled with a background electrolyte or a gel matrix. frontiersin.orgfrontiersin.org

CE and CGE offer several advantages, including high efficiency, short analysis times, and minimal sample consumption. google.com The presence of the phosphorothioate linkage, which introduces a chiral center, leads to the formation of diastereomers. frontiersin.orgfrontiersin.org CE, particularly with the use of cyclodextrins as chiral selectors in the background electrolyte, has proven to be a powerful tool for the separation of these diastereomers. frontiersin.orgfrontiersin.org CGE, which employs a gel matrix within the capillary, is effective for the size-based separation of phosphorothioate oligonucleotides and can be used for quantitative analysis and monitoring of degradation products in pharmaceutical formulations. nih.govgoogle.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide invaluable information about the molecular structure and composition of O-Phenyl phosphorothioates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of O-Phenyl phosphorothioates. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity. researchgate.nethmdb.cachemicalbook.com

¹³C NMR: Carbon-13 NMR offers insights into the carbon framework of the molecule. nih.govchemicalbook.com

³¹P NMR: Phosphorus-31 NMR is particularly crucial for characterizing phosphorothioates as it directly probes the phosphorus center. nih.govresearchgate.nethuji.ac.ilnih.gov The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, allowing for the clear distinction between phosphate and phosphorothioate moieties. nih.govresearchgate.netoxinst.comorganicchemistrydata.org The substitution of an oxygen atom with a sulfur atom in the phosphate group results in a characteristic downfield chemical shift. nih.gov ³¹P NMR can also be used to monitor the progress of reactions involving the formation of phosphorothioates and to assess the purity of the final product. rsc.orgchemrxiv.org Furthermore, NMR studies, including variable-temperature experiments and the analysis of imino proton resonances, can provide insights into the structure and stability of duplexes formed by phosphorothioate-modified oligonucleotides. researchgate.netnih.govnih.gov

Table 3: Representative NMR Data for Phosphorothioate-Containing Compounds

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Key Observations |

| ³¹P | Phosphorothioate Diester | ~55-60 | Downfield shift compared to phosphodiester. nih.gov |

| ³¹P | Phosphorothioate Triester | Varies with substituents | Sensitive to the nature of the ester groups. |

| ¹H | Protons adjacent to P=S | Varies | Coupling to ³¹P can be observed. |

| ¹³C | Carbons adjacent to P=S | Varies | Chemical shifts are influenced by the phosphorothioate group. |

This table provides a generalized overview and is for illustrative purposes only. Specific chemical shifts are highly dependent on the molecular structure.

Mass Spectrometry (MS, ESI-MS, LC-MS/MS) for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) stands as a cornerstone technology for the analysis of O-Phenyl phosphorothioates, providing critical information on molecular weight, structure, and purity. nih.govwaters.comnih.govnih.gov When coupled with liquid chromatography (LC), LC-MS has become an indispensable tool for identifying synthesis-related impurities. nih.govresearchgate.net

Electrospray ionization (ESI) is a commonly utilized ionization technique for these compounds, typically operating in negative-ion mode due to the acidic nature of the phosphorothioate backbone. nih.govnih.govoup.com The resulting mass spectra can confirm the molecular weight of the target oligonucleotide and reveal the presence of various impurities. nih.govoup.com For instance, ESI-MS has been successfully used to identify 'n-1' and 'n-2' deletion sequences, which are common impurities arising from incomplete steps in the solid-phase synthesis cycle. nih.govoup.com

High-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), offers significant advantages in impurity profiling. nih.govresearchgate.net The high resolving power and mass accuracy of FT-ICR-MS enable the determination of charge states from single m/z values of low-level impurities, which in turn allows for more accurate isotopic distribution modeling to confirm the elemental composition of these impurities. nih.govresearchgate.net This capability allows for the detection of a wide array of impurities, including:

Failure sequences with terminal phosphate or phosphorothioate monoesters. nih.govresearchgate.net

Products of incomplete sulfurization or desulfurization. nih.govresearchgate.net

Various adducts formed during synthesis. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an even deeper level of structural information. nih.govnih.gov By selecting a precursor ion and subjecting it to fragmentation, MS/MS can be used to sequence the oligonucleotide, confirm the location of modifications, and characterize degradation products. researchgate.net This technique is invaluable for distinguishing between isobaric metabolites, such as 3' and 5' truncated sequences, which would be indistinguishable by MS alone. nih.gov The development of robust LC-MS/MS methods is crucial for the quantitative analysis of phosphorothioate oligonucleotides and their metabolites in biological matrices. nih.govnih.gov

Table 1: Common Impurities in Phosphorothioate Synthesis Identified by Mass Spectrometry

| Impurity Type | Description | Analytical Challenge |

|---|---|---|